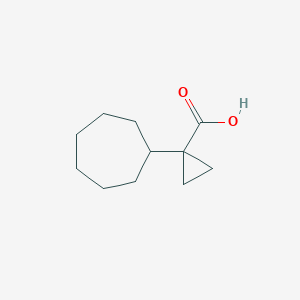

1-Cycloheptylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cycloheptylcyclopropane-1-carboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of the plant hormone ethylene . Ethylene regulates various developmental processes and responses to environmental stresses in plants .

Preparation Methods

Synthetic Routes:: The synthesis of 1-Cycloheptylcyclopropane-1-carboxylic acid involves several steps. One common approach starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. Subsequently, SAM is converted to this compound (ACC) through the action of ACC synthase (ACS) (Figure 1) .

Industrial Production:: While industrial-scale production methods for this compound are not widely documented, research laboratories typically synthesize it using chemical methods.

Chemical Reactions Analysis

1-Cycloheptylcyclopropane-1-carboxylic acid undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. The major products formed from these reactions contribute to the overall regulation of ethylene biosynthesis.

Scientific Research Applications

1-Cycloheptylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

Plant Development: It influences plant growth, flowering, and fruit ripening.

Cell Wall Signaling: ACC participates in cell wall signaling pathways.

Pathogen Virulence: ACC affects pathogen responses in plants.

Mechanism of Action

The primary mechanism of action involves ACC as a precursor to ethylene. recent evidence suggests that ACC also plays a signaling role independent of ethylene biosynthesis. Post-translational modifications of ACS proteins and ACC transport contribute to this dual function .

Comparison with Similar Compounds

1-Cycloheptylcyclopropane-1-carboxylic acid is unique due to its specific structure and role in ethylene regulation. Similar compounds include other amino acids involved in plant hormone biosynthesis, such as 1-aminocyclopropane-1-carboxylic acid (ACC) and 1-cyclohexene-1-carboxylic acid .

!Figure 1: Ethylene biosynthetic pathway and ACC conjugation

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-cycloheptylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H18O2/c12-10(13)11(7-8-11)9-5-3-1-2-4-6-9/h9H,1-8H2,(H,12,13) |

InChI Key |

PYWZMQXPLRDPRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2(CC2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B13527376.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)

![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)